molecular formula C18H21NO B5561588 N-isopropyl-2-(2-phenylethyl)benzamide CAS No. 304674-36-0

N-isopropyl-2-(2-phenylethyl)benzamide

Cat. No. B5561588
CAS RN: 304674-36-0
M. Wt: 267.4 g/mol
InChI Key: OHEPAXHUCUROJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-isopropyl-2-(2-phenylethyl)benzamide and related compounds involves several key techniques and reactions in organic chemistry. Studies have detailed the synthesis of similar compounds, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, through methods like nucleophilic acyl substitution and reactions with primary or secondary alkylamines. These processes yield the compounds in good to quantitative yields and demonstrate the versatility of synthetic approaches for benzamide derivatives (Saeed et al., 2020), (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-isopropyl-2-(2-phenylethyl)benzamide, has been extensively studied using techniques like X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These studies reveal the compound's solid-state structures, characterized by hydrogen bonds and π-interactions that stabilize the molecular assemblies. The detailed structural analysis aids in understanding the compound's reactivity and properties (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives, including N-isopropyl-2-(2-phenylethyl)benzamide, undergo various chemical reactions, demonstrating a range of chemical properties. These compounds participate in reactions such as nucleophilic substitution and polymerization, showcasing their potential as intermediates in the synthesis of polymers and other materials. The functionalization of these compounds has been characterized by spectroscopic methods, providing insights into their chemical behavior (Summers & Quirk, 1998).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science. Studies have shown that these compounds exhibit moderately high thermal stability and can be solution-cast into transparent, flexible films, indicating their potential for use in high-performance polymeric materials (Hsiao et al., 1995).

Chemical Properties Analysis

The chemical properties of N-isopropyl-2-(2-phenylethyl)benzamide and its derivatives, such as reactivity with different chemical agents and participation in complexation reactions, have been explored. These studies highlight the compound's versatility and potential applications in the development of new materials and chemical processes (Fleischmann & Ritter, 2013).

Scientific Research Applications

Polymer Synthesis and Functionalization

N-isopropyl-2-(2-phenylethyl)benzamide derivatives have been explored in the synthesis and functionalization of polymers. For instance, Summers and Quirk (1998) described the synthesis of ω-amidopolystyrene through the reaction of poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, leading to polymers with specific end-group functionalities that could have applications in creating advanced polymer architectures (Summers & Quirk, 1998).

Bioengineering Applications

The development of bioengineering applications, particularly in cell detachment and tissue engineering, has been facilitated by polymers derived from N-isopropyl acrylamide, a compound related to N-isopropyl-2-(2-phenylethyl)benzamide. Cooperstein and Canavan (2010) reviewed the use of poly(N-isopropyl acrylamide) (pNIPAM) substrates for the nondestructive release of biological cells and proteins, highlighting its significance in studying extracellular matrices, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).

Analytical Chemistry

In analytical chemistry, Uchiyama et al. (2003) developed fluorescent molecular thermometers based on polymers showing temperature-induced phase transitions labeled with benzofurazans. This research demonstrates the potential of N-isopropylacrylamide copolymers in creating sensitive tools for temperature measurements in various scientific and industrial applications (Uchiyama et al., 2003).

Material Science

In material science, Kristiansen et al. (2006) studied the phase behavior, nucleation, and optical properties of the binary system isotactic polypropylene/N,N',N''-tris-isopentyl-1,3,5-benzene-tricarboxamide, revealing the potential of certain benzamide derivatives in modifying the crystallization and optical properties of polymers. This research could lead to new materials with tailored properties for specific applications (Kristiansen et al., 2006).

Future Directions

Benzamides, including “N-isopropyl-2-(2-phenylethyl)benzamide”, have potential applications in various industries, including pharmaceuticals, paper, and plastics . They are also used as intermediates in the synthesis of therapeutic agents . Therefore, future research could focus on optimizing the synthesis process, exploring new applications, and investigating the biological activities of these compounds.

properties

IUPAC Name

2-(2-phenylethyl)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14(2)19-18(20)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEPAXHUCUROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258758
Record name N-(1-Methylethyl)-2-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methylethyl)-2-(2-phenylethyl)benzamide

CAS RN

304674-36-0
Record name N-(1-Methylethyl)-2-(2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304674-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-2-(2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.